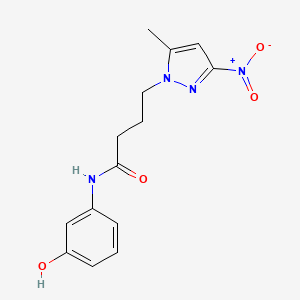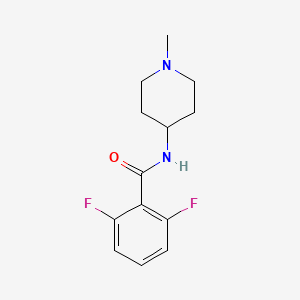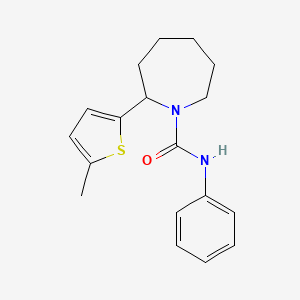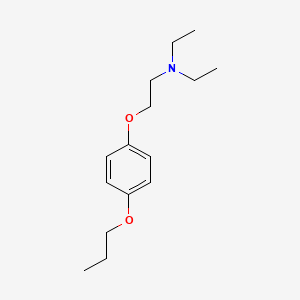
1,2,3,4-tetrachloroanthra-9,10-quinone
Overview
Description
1,2,3,4-tetrachloroanthra-9,10-quinone (TCAQ) is a synthetic compound that has gained attention in scientific research due to its potential as a redox-active agent. TCAQ is a derivative of anthraquinone and is commonly used as a reagent in organic synthesis and as an electron acceptor in organic electronics. In recent years, TCAQ has been studied extensively for its potential applications in biological systems.
Mechanism of Action
1,2,3,4-tetrachloroanthra-9,10-quinone is a redox-active compound that undergoes reversible reduction and oxidation reactions. In biological systems, 1,2,3,4-tetrachloroanthra-9,10-quinone has been shown to act as an electron acceptor, accepting electrons from a variety of biological molecules such as NADH and FADH2.
Biochemical and Physiological Effects:
1,2,3,4-tetrachloroanthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects in biological systems. In vitro studies have shown that 1,2,3,4-tetrachloroanthra-9,10-quinone can induce oxidative stress and DNA damage in cells. 1,2,3,4-tetrachloroanthra-9,10-quinone has also been shown to inhibit the activity of certain enzymes, such as cytochrome c oxidase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,2,3,4-tetrachloroanthra-9,10-quinone is its excellent electron-accepting properties, which make it a potential candidate for use in organic electronics. However, 1,2,3,4-tetrachloroanthra-9,10-quinone can also be toxic to cells and can induce oxidative stress and DNA damage, which can limit its use in certain biological applications.
Future Directions
There are a number of potential future directions for research on 1,2,3,4-tetrachloroanthra-9,10-quinone. One area of research could focus on developing new synthesis methods for 1,2,3,4-tetrachloroanthra-9,10-quinone that are more efficient and environmentally friendly. Another area of research could focus on developing new applications for 1,2,3,4-tetrachloroanthra-9,10-quinone in biological systems, such as using 1,2,3,4-tetrachloroanthra-9,10-quinone as a tool for studying oxidative stress and DNA damage. Additionally, further research could be done to better understand the mechanism of action of 1,2,3,4-tetrachloroanthra-9,10-quinone and its effects on biological systems.
Synthesis Methods
The synthesis of 1,2,3,4-tetrachloroanthra-9,10-quinone is typically achieved through the oxidation of 1,2,3,4-tetrachloroanthracene using a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Scientific Research Applications
1,2,3,4-tetrachloroanthra-9,10-quinone has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of 1,2,3,4-tetrachloroanthra-9,10-quinone is in the field of organic electronics. 1,2,3,4-tetrachloroanthra-9,10-quinone has been shown to have excellent electron-accepting properties, making it a potential candidate for use in organic solar cells and other electronic devices.
properties
IUPAC Name |
1,2,3,4-tetrachloroanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXPLBGUHRVUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951075 | |
| Record name | 1,2,3,4-Tetrachloroanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrachloroanthracene-9,10-dione | |
CAS RN |
2841-29-4 | |
| Record name | NSC122976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrachloroanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)


![2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)
![N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5060828.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5060847.png)